molecular formula C10H18ClNO4 B1448084 [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride CAS No. 1351643-49-6

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride

Cat. No. B1448084
M. Wt: 251.71 g/mol
InChI Key: TZNPLQSBQFDISU-UHFFFAOYSA-N
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Description

“[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 224456-41-1 . It has a molecular weight of 251.71 and its IUPAC name is [4-(ethoxycarbonyl)-1-piperidinyl]acetic acid hydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4.ClH/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride” is a solid . It has a molecular weight of 251.71 . .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The compound [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride serves as a valuable intermediate in chemical synthesis and medicinal chemistry. For instance, it has been utilized in the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, which are evaluated for their anti-inflammatory properties (Hirai & Sugimoto, 1977). Additionally, this compound plays a role in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, demonstrating its versatility in organic synthesis and potential applications in creating pharmacologically active molecules (Magano et al., 2014).

Radiolabeling and PET Imaging

In the field of radiopharmaceuticals, [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride is involved in the improved synthesis of precursors for radiolabeling, enhancing the production of tracers for positron emission tomography (PET) studies. This is crucial for investigating various neurotransmission systems in vivo, contributing to our understanding of neurological disorders and potential therapeutic interventions (Carpinelli et al., 2006).

Bronchial Hyperreactivity Research

Research on compounds derived from [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride, such as UCB JO28, has shown significant spasmolytic properties, particularly in the bronchi. This has implications for studying and potentially treating conditions like asthma, as these compounds exhibit anti-H1, anticholinergic, and anti-serotonin activities, offering insights into new therapeutic pathways (Maesen et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

2-(4-ethoxycarbonylpiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNPLQSBQFDISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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